molecular formula C27H43NaO4S B12414376 Vitamin D3 sulfate-d7 (sodium)

Vitamin D3 sulfate-d7 (sodium)

Cat. No.: B12414376
M. Wt: 493.7 g/mol
InChI Key: HZXPJUMUSRXXKW-HLQPFBEWSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vitamin D3 sulfate-d7 (sodium) is a deuterated form of vitamin D3 sulfate, where seven hydrogen atoms are replaced with deuterium. This compound is often used in scientific research to study the metabolism and biological effects of vitamin D3, as the deuterium atoms can act as tracers in various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vitamin D3 sulfate-d7 (sodium) typically involves the sulfation of vitamin D3-d7. One common method is to use pyridine sulfur trioxide as the sulfate donor. The reaction is carried out under mild conditions to ensure the integrity of the vitamin D3 structure. The product is then converted to its sodium salt form for stability and ease of handling .

Industrial Production Methods

Industrial production of vitamin D3 sulfate-d7 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is purified using techniques such as high-performance liquid chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Vitamin D3 sulfate-d7 (sodium) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfate group back to a hydroxyl group under specific conditions.

    Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or thiolates can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of vitamin D3 ketones, while reduction can yield vitamin D3 alcohols .

Scientific Research Applications

Vitamin D3 sulfate-d7 (sodium) has a wide range of applications in scientific research:

Mechanism of Action

Vitamin D3 sulfate-d7 (sodium) exerts its effects by interacting with the vitamin D receptor (VDR). Upon binding to VDR, it forms a complex with the retinoid X receptor (RXR), which then binds to vitamin D responsive elements in the DNA. This complex regulates the transcription of genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vitamin D3 sulfate-d7 (sodium) is unique due to the presence of deuterium atoms, which make it an excellent tracer for studying metabolic pathways. Its sulfated form also allows for different biological interactions compared to non-sulfated vitamin D3, providing insights into the role of sulfation in vitamin D metabolism .

Properties

Molecular Formula

C27H43NaO4S

Molecular Weight

493.7 g/mol

IUPAC Name

sodium;[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] sulfate

InChI

InChI=1S/C27H44O4S.Na/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(14-11-20(23)3)31-32(28,29)30;/h12-13,19,21,24-26H,3,6-11,14-18H2,1-2,4-5H3,(H,28,29,30);/q;+1/p-1/b22-12+,23-13-;/t21-,24+,25-,26+,27-;/m1./s1/i1D3,2D3,19D;

InChI Key

HZXPJUMUSRXXKW-HLQPFBEWSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OS(=O)(=O)[O-])C)C([2H])([2H])[2H].[Na+]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)[O-])C.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.